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Compound of Interest

Compound Name:

Ethyl 5-(4-

methoxyphenyl)isoxazole-3-

carboxylate

Cat. No.: B1361754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-
methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. This document details its chemical identity, synthesis,

physicochemical properties, and known biological activities, supported by experimental data

and protocols.

Chemical Identity and Nomenclature
The compound with the common name Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
is systematically named according to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature.

IUPAC Name: Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

This name accurately describes the molecular structure, which consists of an isoxazole ring

substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an ethyl

carboxylate group. The numbering of the isoxazole ring begins at the oxygen atom and

proceeds towards the nitrogen atom.

Table 1: Compound Identification
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Identifier Value

IUPAC Name
Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-

carboxylate

Synonyms
Ethyl 5-(4-methoxyphenyl)isoxazole-3-

carboxylate

CAS Number 376623-69-7[1]

Molecular Formula C₁₃H₁₃NO₄[2]

Molecular Weight 247.25 g/mol [2]

Physicochemical and Spectroscopic Data
Understanding the physicochemical and spectroscopic properties of a compound is crucial for

its characterization, purification, and analysis.

Table 2: Physicochemical Properties

Property Value Reference

Melting Point 82-83 °C [1]

Boiling Point 413.3±40.0 °C (Predicted) [1]

Density 1.182±0.06 g/cm³ (Predicted) [1]

pKa -4.34±0.50 (Predicted) [1]

Table 3: Spectroscopic Data
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Technique Data

¹³C NMR
Spectra available, though may require an

account to view in full.[2]
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Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an

alkyne or an alkene, or the reaction of a β-dicarbonyl compound with hydroxylamine. Below is a

representative experimental protocol for the synthesis of a similar isoxazole derivative, which

can be adapted for the target compound.

General Synthesis Workflow

The formation of the isoxazole ring is a key step in the synthesis of Ethyl 5-(4-
methoxyphenyl)isoxazole-3-carboxylate. A common method involves the reaction of a

chalcone precursor with hydroxylamine, followed by cyclization.

Brominated Chalcone

Ketoxime Intermediate

Reaction

Hydroxylamine Hydrochloride Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Cyclization

Base (e.g., NaOH)

Click to download full resolution via product page
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Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole

and can be modified for the target compound by using the appropriate brominated chalcone

precursor.[3]

Reaction Setup: A brominated chalcone (0.577 mmol) is added to absolute ethanol (12.5 ml)

in a round-bottom flask and stirred vigorously.

Addition of Hydroxylamine: Hydroxylamine hydrochloride (1.16 mmol) is dissolved in distilled

water (1.2 mL) and added dropwise to the reaction flask.

Reflux: The reaction mixture is heated to reflux for 20 minutes.

Basification and Cyclization: A 2M sodium hydroxide solution (2.0 mL) is added to the flask,

and the mixture is refluxed for an additional 2.5 hours to facilitate cyclization and formation of

the isoxazole ring.

Workup and Purification: The reaction is monitored by TLC. Upon completion, the mixture is

cooled, and the product is extracted with an organic solvent. The organic layer is then dried,

and the solvent is evaporated to yield the crude product, which is then purified by column

chromatography.

Biological Activities and Structure-Activity
Relationship (SAR)
Isoxazole derivatives are known to exhibit a wide range of biological activities, including

anticancer, antifungal, and herbicidal properties. The biological profile of these compounds is

highly dependent on the nature and position of the substituents on the isoxazole ring and its

appended moieties.

Anticancer Activity:

Numerous studies have highlighted the potential of isoxazole-containing compounds as

anticancer agents.[4] The mechanism of action often involves the inhibition of key enzymes or
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signaling pathways crucial for cancer cell proliferation and survival. For instance, some

isoxazole derivatives have been shown to inhibit tubulin polymerization or act as kinase

inhibitors.[5]

Structure-Activity Relationship for Anticancer Activity:

Isoxazole Core

Aryl group at C5
(e.g., 4-methoxyphenyl)

Substitution at C5

Carboxylate at C3
(e.g., ethyl ester)

Substitution at C3

Electron-withdrawing groups
(e.g., halogens)

- Enhance activity

Electron-donating groups
(e.g., methoxy)

- Modulate activity

Ester modification
- Influences solubility and cell permeability

Click to download full resolution via product page

Caption: Key SAR points for the anticancer activity of isoxazole derivatives.

Antifungal and Herbicidal Activities:

The isoxazole scaffold is also present in several commercially available fungicides and

herbicides. The mechanism of action for herbicidal isoxazoles often involves the inhibition of 4-

hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[6]

Table 4: Summary of Biological Activities of Isoxazole Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2760094/
https://www.benchchem.com/product/b1361754?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/30363103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity
Target/Mechanism
(General for Isoxazoles)

Reference

Anticancer

Inhibition of tubulin

polymerization, kinase

inhibition

[5]

Antifungal
Disruption of fungal cell

membrane or wall synthesis

Herbicidal

Inhibition of 4-

hydroxyphenylpyruvate

dioxygenase (HPPD)

[6]

Molecular Docking and Mechanism of Action
While specific molecular docking studies for Ethyl 5-(4-methoxyphenyl)isoxazole-3-
carboxylate are not widely published, related isoxazole derivatives have been the subject of in

silico studies to elucidate their binding modes with biological targets. For example, docking

studies of isoxazole-based compounds with the EGFR kinase domain have been performed to

rationalize their anticancer activity.[7][8]

Hypothetical Signaling Pathway Inhibition:

Based on the known activities of similar compounds, a potential mechanism of action for the

anticancer effects of this compound could involve the inhibition of a receptor tyrosine kinase

(RTK) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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